molecular formula C12H16O4 B1681737 1(3H)-Isobenzofuranone, 3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-, (3Z,6R,7R)-rel- CAS No. 94596-28-8

1(3H)-Isobenzofuranone, 3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-, (3Z,6R,7R)-rel-

Cat. No. B1681737
CAS RN: 94596-28-8
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-BVVGKJRVSA-N
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Description

Senkyunolide I has antioxidant and anti-migraine activities;  isolated from Ligusticum chuanxiong.

Scientific Research Applications

Phytochemical Investigation

In the realm of phytochemistry, compounds structurally related to 1(3H)-Isobenzofuranone have been isolated from plants and investigated for their properties. For instance, a study on Anaphalis lactea identified new compounds alongside known ones, showcasing the compound's presence and relevance in plant-based studies. These compounds were evaluated for their free-radical scavenging properties, highlighting the interest in natural product chemistry and potential antioxidant applications (Zhao-yan Ren, Huan-yang Qi, & Yan-ping Shi, 2008).

Endophytic Fungi Research

Another study focused on the mangrove endophytic fungus Penicillium sp. ZH58 , from which a new isobenzofuranone was isolated. This compound, along with others, was analyzed for cytotoxicity against KB and KBV200 cells, showing potential applications in understanding and treating cancer (Jianxiang Yang, Riming Huang, S. Qiu, Z. She, & Yongcheng Lin, 2013).

Organic Synthesis and Material Chemistry

In organic synthesis, the study of dabigatran etexilate tetrahydrate involves the structural analysis of compounds related to 1(3H)-Isobenzofuranone. This research contributes to the development of methodologies for synthesizing complex molecules, potentially impacting pharmaceutical synthesis and material sciences (Hong-qiang Liu, Weigang Zhang, Zhi-qiang Cai, Wei-Ren Xu, & Xiu-ping Shen, 2012).

properties

IUPAC Name

(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNGMIQSXNGHOA-JXQVETIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317406
Record name Senkyunolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senkyunolide I

CAS RN

94596-28-8
Record name Senkyunolide I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94596-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senkyunolide I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Senkyunolide I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SENKYUNOLIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(3H)-Isobenzofuranone, 3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-, (3Z,6R,7R)-rel-
Reactant of Route 2
1(3H)-Isobenzofuranone, 3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-, (3Z,6R,7R)-rel-
Reactant of Route 3
1(3H)-Isobenzofuranone, 3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-, (3Z,6R,7R)-rel-
Reactant of Route 4
1(3H)-Isobenzofuranone, 3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-, (3Z,6R,7R)-rel-
Reactant of Route 5
1(3H)-Isobenzofuranone, 3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-, (3Z,6R,7R)-rel-
Reactant of Route 6
1(3H)-Isobenzofuranone, 3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-, (3Z,6R,7R)-rel-

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